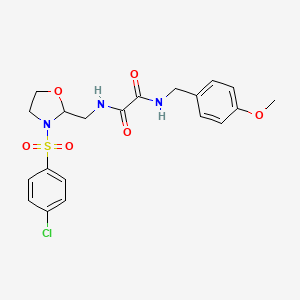

N1-((3-((4-chlorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(4-methoxybenzyl)oxalamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

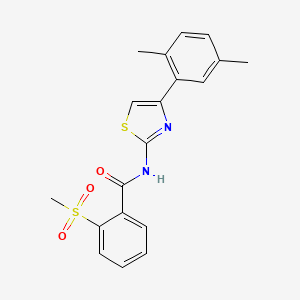

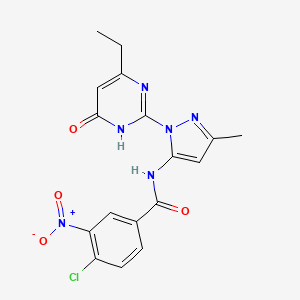

説明

This compound is a type of oxazolidinone, a class of compounds that contain a five-membered ring made up of three carbons, one nitrogen, and one oxygen atom. Oxazolidinones are often used in medicinal chemistry and have a wide range of pharmacological activities .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the oxazolidinone ring, possibly through a cyclization reaction. The sulfonyl and methoxybenzyl groups would likely be added in subsequent steps .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the oxazolidinone ring, along with the attached sulfonyl and methoxybenzyl groups. The exact structure would depend on the specific locations of these groups on the ring .Chemical Reactions Analysis

As an oxazolidinone, this compound could potentially undergo a variety of chemical reactions. These might include reactions at the sulfonyl group or the methoxybenzyl group, or reactions involving the opening of the oxazolidinone ring .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the oxazolidinone ring and the attached groups. For example, the compound might have a certain degree of polarity due to the presence of the sulfonyl group .科学的研究の応用

Synthesis and Chemical Modification

Enantiomerically pure N-(R)-alpha-methylbenzyl-4(R)-(chloromethyl)oxazolidinones were synthesized from various aziridine-2-methanols. This process involves intramolecular cyclization with phosgene, indicating the role of oxazolidinones in synthesizing complex chemical structures (Park et al., 2003). Additionally, the synthesis of 1,3‐oxazolidinone derivatives bearing amide, sulfonamide, and thiourea moieties reveals their importance in developing compounds with antimicrobial activity, as shown by the study of their interaction with cell membranes (Karaman et al., 2018).

Antibacterial Activity

Research on oxazolidinone derivatives, such as the synthesis of novel β-lactam and thiazolidine-grafted tetrahydrobenzothiophenes, highlights their potential in creating compounds with significant antibacterial activities against various bacterial and fungal strains (Babu et al., 2013). Similarly, U-100592 and U-100766, novel oxazolidinone antibacterial agents, demonstrated in vitro activities against a variety of clinically important human pathogens, further underscoring the relevance of oxazolidinones in developing new antibacterial drugs (Zurenko et al., 1996).

Synthetic Methodology

Oxazolidinones are also instrumental in developing safer and more convenient synthetic methodologies. For instance, a study focused on a safer method for large-scale preparation of sulfamides using N-sulfamoyloxazolidinone derivatives as a synthetic equivalent for corrosive and hazardous N-sulfamoyl chloride (Borghese et al., 2006).

Mechanism of Action in Biological Systems

Understanding the mechanism of action of oxazolidinones in biological systems is crucial. For instance, studies on the inactivation of monoamine oxidase by oxazolidinone derivatives provide insights into the biochemical interactions within biological systems (Gates & Silverman, 1989).

Drug Development and Medicinal Chemistry

Oxazolidinones play a vital role in medicinal chemistry. The synthesis of novel methyl[4-oxo-2-(aroylimino)-3-(substituted phenyl)thiazolidin-5-ylidene]acetates as potent aldose reductase inhibitors exemplifies their utility in developing new drugs for treating diabetic complications (Ali et al., 2012).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

N-[[3-(4-chlorophenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]-N'-[(4-methoxyphenyl)methyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22ClN3O6S/c1-29-16-6-2-14(3-7-16)12-22-19(25)20(26)23-13-18-24(10-11-30-18)31(27,28)17-8-4-15(21)5-9-17/h2-9,18H,10-13H2,1H3,(H,22,25)(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGTVOBFCOJUOFZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC(=O)C(=O)NCC2N(CCO2)S(=O)(=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22ClN3O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-fluorophenyl)-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide](/img/structure/B2418732.png)

![N-[2-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenyl]cyclopropanecarboxamide](/img/structure/B2418735.png)

![2-[5-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2418743.png)

![(5-methyl-1-phenyl-1H-pyrazol-4-yl)(4-(4-(methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2418744.png)

![ethyl 4-{2-[8-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamido}benzoate](/img/structure/B2418747.png)